METHYL 2-(3-BROMOBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzothiophene, an amide, and an ester group. The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the benzothiophene ring, followed by the introduction of the amide and ester groups. This could potentially be achieved through a series of reactions including condensation, bromination, and esterification .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiophene ring would provide a rigid, planar structure, while the amide and ester groups would add additional complexity and potential sites for chemical reactivity .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The benzothiophene ring could undergo electrophilic aromatic substitution reactions, while the amide and ester groups could participate in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiophene ring could contribute to its stability and rigidity, while the amide and ester groups could influence its solubility and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-[(3-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound involved in various chemical synthesis processes. It has been studied in the context of producing pharmacologically active benzo[b]thiophen derivatives, a class of compounds with potential pharmacological applications. For instance, Chapman et al. (1971) explored the conversion of related compounds into various bromo-derivatives and their subsequent reactions to produce tertiary amines and other compounds with potential pharmacological significance (Chapman, Clarke, Gore, & Sharma, 1971).
Pharmaceutical Research and Applications
In pharmaceutical research, related compounds have been synthesized for the evaluation of their antitumor properties. For example, Bradshaw et al. (2002) discussed the synthesis of novel 2-(4-aminophenyl)benzothiazoles, which possess selective antitumor properties and explored amino acid prodrugs of these compounds to enhance their pharmacological potential (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).
Applications in Organic Synthesis
The compound is also used in organic synthesis, particularly in the synthesis of heterocyclic systems. Yagodkina-Yakovenko et al. (2018) described its use in creating benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, indicating its role in developing new chemical entities (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).
Reactivity and Chemical Behavior
The reactivity of such compounds in various chemical reactions is also a subject of interest. Queiroz et al. (2007) investigated the Buchwald–Hartwig C–N coupling of bromobenzenes and found that the use of aminobenzo[b]thiophenes in such reactions can lead to the formation of compounds with potential biological activity (Queiroz, Calhelha, & Kirsch, 2007).
Antitumor Activity Evaluation
In addition to its role in chemical synthesis, these compounds have been evaluated for their potential antitumor activity. For instance, Queiroz et al. (2009) prepared novel 3-(aryl)benzothieno[2,3-c]pyran-1-ones and assessed their potential as antitumor agents, demonstrating the broader implications of this compound in medicinal chemistry (Queiroz, Calhelha, Vale-Silva, Pinto, & São-José Nascimento, 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[(3-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3S/c1-10-6-7-13-14(8-10)24-17(15(13)18(22)23-2)20-16(21)11-4-3-5-12(19)9-11/h3-5,9-10H,6-8H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFUXDVEDONSAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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